7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
This compound features an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked 4-trifluoromethylbenzyl moiety.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-27-16-8-6-15(7-9-16)25-10-11-26-17(25)23-24-18(26)28-12-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUWKMVDJJFAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Imidazo[2,1-c][1,2,4]triazole Derivatives: 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7): Replaces the methoxy group with fluorine and substitutes the sulfanyl group with a thiol. Fluorine’s electronegativity may alter binding affinity, while the thiol group could enhance reactivity but reduce stability . 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol: Features a methyl group instead of methoxy, reducing electron-donating effects.
1,2,4-Triazole Derivatives :
- 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole : Shares methoxyphenyl and sulfanyl substituents but on a simpler triazole core. The chloro group may enhance antimicrobial activity, as seen in related structures .
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole : Differs in trifluoromethyl positioning, which could affect steric interactions in binding pockets .
Substituent Modifications
- 7-(4-Ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole: Replaces trifluoromethyl with methyl, reducing electron-withdrawing effects and possibly diminishing target affinity .
Aryl Group Variations :
Comparative Analysis of Key Properties
*Estimated based on structural analogs.
Structural-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Methoxy) : Enhance binding to electron-deficient targets but may reduce metabolic stability.
- Trifluoromethyl Groups : Increase lipophilicity (logP) and resistance to oxidative metabolism, prolonging half-life .
- Sulfanyl vs. Thiol : Sulfanyl groups improve stability over thiols, which are prone to oxidation .
- Heterocycle Choice : Imidazo-triazole cores may offer better conformational rigidity than 1,2,4-triazoles, optimizing target interactions .
Computational and Bioactivity Profiling Insights
- Similarity Metrics : The target compound clusters with trifluoromethyl- and methoxy-substituted analogs in bioactivity profiles, suggesting shared modes of action .
- Molecular Docking : The trifluoromethyl group likely engages in hydrophobic interactions, while the methoxy group participates in hydrogen bonding .
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